Product packaging for Behentrimonium methosulfate(Cat. No.:CAS No. 81646-13-1)

Behentrimonium methosulfate

Cat. No.: B1583473
CAS No.: 81646-13-1
M. Wt: 479.8 g/mol
InChI Key: QIVLQXGSQSFTIF-UHFFFAOYSA-M
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Description

Behentrimonium Methosulfate (BTMS) is a quaternary ammonium salt, often derived from rapeseed oil, supplied as a white to off-white waxy solid . This compound is a cationic surfactant of significant interest in cosmetic and personal care research, particularly for its conditioning and antistatic properties . Its mechanism of action is based on its positive charge, which facilitates adsorption onto negatively charged surfaces like hair and skin . This adsorption forms a protective monolayer, which smoothens the surface, reduces static electricity, and improves manageability and combability . Primary research applications include the investigation of its efficacy as a conditioning agent in hair care formulations such as conditioners and hair masks, where it detangles, softens, and imparts a silky feel . It also functions as an effective emulsifying wax (e.g., in BTMS-50) for creating stable cationic emulsions in both skin and hair products, providing a unique soft, powdery after-feel . Furthermore, its mild antimicrobial properties make it a subject of study for its role as a preservative booster in various formulations . Researchers value BTMS for its ability to enhance product texture and spreadability, making it a key ingredient in the development of advanced cosmetic formulations . This product is provided For Research Use Only . It is strictly intended for laboratory research and development purposes and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H57NO4S B1583473 Behentrimonium methosulfate CAS No. 81646-13-1

Properties

IUPAC Name

docosyl(trimethyl)azanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;1-5-6(2,3)4/h5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVLQXGSQSFTIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H57NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231231
Record name Behentrimonium methosulfate
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Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81646-13-1
Record name Behenyltrimethylammonium methosulfate
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Record name Behentrimonium methosulfate
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Record name Behentrimonium methosulfate
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Record name Docosyltrimethylammonium methyl sulphate
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Record name BEHENTRIMONIUM METHOSULFATE
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Molecular Architecture and Physico Chemical Interactions of Behentrimonium Methosulfate

Elucidation of Behentrimonium Methosulfate's Quaternary Ammonium (B1175870) Structure and its Homologues

This compound is a quaternary ammonium compound (QAC). atamanchemicals.comsophic.com Its molecular structure consists of a cationic (positively charged) component, the behentrimonium cation, and an anionic (negatively charged) component, the methosulfate anion. ncats.ioalfa-chemistry.com The cation, docosyltrimethylammonium, features a central nitrogen atom bonded to four alkyl groups: three methyl (-CH3) groups and one long saturated alkyl chain, the docosyl group (-C22H45). alfa-chemistry.comuni.lu This long hydrocarbon chain is derived from behenic acid, which is found in rapeseed (Canola) oil. atamanchemicals.comformunova.com The positive charge resides on the quaternary nitrogen atom. This cationic head is balanced by the methyl sulfate (B86663) anion (CH₃SO₄⁻). ncats.ioalfa-chemistry.com

The defining characteristic of this compound is its long C22 alkyl chain, which imparts significant hydrophobicity, while the trimethylammonium head group provides the hydrophilic, cationic character. alfa-chemistry.comformunova.com This amphiphilic nature is central to its function as a surfactant and conditioning agent. cosmileeurope.eu

This compound belongs to a series of alkyltrimethylammonium (ATMAC) homologues, which differ in the length of their primary alkyl chain. xmu.edu.cnnih.gov Environmental research has identified ATMACs with various even-numbered chain lengths in wastewater and sediments, including C16 (cetyl), C18 (stearyl), C20 (arachidyl), and C22 (behenyl). xmu.edu.cn Studies have shown that behentrimonium (ATMAC 22) has become increasingly prevalent, suggesting its widespread use in personal care products. xmu.edu.cn The physical and chemical properties of these homologues, such as their sorption behavior and degradation rates, are influenced by the length of the alkyl chain. xmu.edu.cnmst.dk

Table 1: Molecular Properties of this compound
PropertyValueReference
IUPAC NameDocosyl(trimethyl)azanium;methyl sulfate alfa-chemistry.com
SynonymsBTMS, Docosyltrimethylammonium methyl sulphate, Behenyltrimethylammonium methyl sulfate alfa-chemistry.comformunova.com
CAS Number81646-13-1 atamanchemicals.comincibeauty.comhaihangchem.com
Molecular FormulaC26H57NO4S alfa-chemistry.comhaihangchem.comnih.gov
Molecular Weight479.8 g/mol ncats.ioalfa-chemistry.com
StructureA quaternary ammonium cation (docosyltrimethylammonium, C25H54N+) and a methyl sulfate anion (CH3O4S-). ncats.iouni.lu

Classification of this compound within Alkyltrimethylammonium Compounds (ATMACs) and their Structural Variants

Quaternary ammonium compounds (QACs) are a broad class of substances characterized by a positively charged polyatomic ion of the structure NR₄⁺, where R represents alkyl or aryl groups. labinsights.nl They are formed by substituting all four hydrogen atoms of the ammonium ion (NH₄⁺) with organic groups. labinsights.nl Due to their diverse properties, QACs are classified into several categories based on the nature of the R groups attached to the nitrogen atom. labinsights.nlacs.org

The primary categories of QACs include:

Alkyltrimethylammonium compounds (ATMACs) : These feature one long alkyl chain and three methyl groups. This compound is a member of this class. xmu.edu.cnnih.govlabinsights.nl

Dialkyldimethylammonium compounds (DADMACs) : These possess two long alkyl chains and two methyl groups. nih.govlabinsights.nl

Benzylalkyldimethylammonium compounds (BACs) : These contain one benzyl (B1604629) group, one long alkyl chain, and two methyl groups. labinsights.nlacs.org

Heterocyclic ammonium compounds (HACs) : In this category, the nitrogen atom is part of a heterocyclic ring system. labinsights.nl

This compound is classified as an alkyltrimethylammonium compound (ATMAC). xmu.edu.cnnih.govlabinsights.nl The structural variants within the ATMAC class are distinguished by the length of the single long alkyl chain and the counterion. While behentrimonium denotes a C22 chain, other common ATMACs used in commercial applications include cetyltrimethylammonium (C16) and stearyltrimethylammonium (B1193908) (C18) compounds. nih.govmst.dk The counterion can also vary, with chloride (as in Behentrimonium Chloride) and bromide being other common examples besides methosulfate. mst.dklabinsights.nltaylorandfrancis.com

Table 2: Classification of Common Quaternary Ammonium Compounds
ClassificationGeneral StructureExample(s)Reference
Alkyltrimethylammonium Compounds (ATMACs)One long alkyl chain, three methyl groupsThis compound, Cetrimonium Chloride nih.govmst.dklabinsights.nl
Dialkyldimethylammonium Compounds (DADMACs)Two long alkyl chains, two methyl groupsDistearyldimethylammonium Chloride (DSDMAC) mst.dklabinsights.nl
Benzylalkyldimethylammonium Compounds (BACs)One benzyl group, one long alkyl chain, two methyl groupsBenzalkonium Chloride labinsights.nlacs.org
Heterocyclic Ammonium Compounds (HACs)Nitrogen atom is part of a ring structureCetylpyridinium Chloride labinsights.nlapjhs.com

Interfacial Phenomena and Adsorption Characteristics of this compound

As a cationic surfactant, this compound exhibits significant activity at interfaces, such as the boundary between oil and water or air and water. atamanchemicals.comcosmileeurope.eubeautydecoded.com Surfactants are molecules that, due to their molecular structure, can reduce the surface tension of a liquid. cosmileeurope.eu The amphiphilic nature of this compound, with its large hydrophobic tail (C22 alkyl chain) and compact hydrophilic cationic head, drives it to accumulate at these interfaces, lowering the interfacial energy. formunova.comcosmileeurope.eu This property allows it to act as an effective emulsifier, enabling the mixing of immiscible substances like oil and water to form stable emulsions, a crucial function in creams and lotions. alfa-chemistry.combeautydecoded.compaulaschoice.fr

A key characteristic of surfactants is the formation of micelles in solution above a certain concentration known as the critical micelle concentration (CMC). nih.govgoogle.com Below the CMC, surfactant molecules exist as monomers. nih.gov As the concentration increases to the CMC, they self-assemble into spherical or cylindrical aggregates (micelles), with their hydrophobic tails oriented inward and hydrophilic heads facing the aqueous solvent. nih.gov The CMC is influenced by factors such as the length of the hydrophobic chain, with longer chains generally leading to a lower CMC. mst.dk

The most significant physicochemical interaction of this compound in personal care is its adsorption onto negatively charged surfaces. formunova.comcurlvana.in Substrates like hair and skin carry a net negative charge, especially when damaged. curlvana.in The positively charged cationic head of the behentrimonium molecule is electrostatically attracted to these surfaces, causing it to adsorb strongly and form a conditioning film. formunova.comcurlvana.inmade-in-china.com This adsorbed layer modifies the surface properties of the hair, leading to several beneficial effects:

Reduced Friction : The film smooths the hair cuticle, which reduces the friction between individual hair fibers, making hair easier to comb and detangle. specialchem.comspecialchem.com

Antistatic Properties : By neutralizing the negative charges on the hair surface, it reduces the buildup of static electricity, which helps to control frizz and flyaways. cosmileeurope.euincibeauty.comspecialchem.com

Enhanced Feel : The deposition of the molecule imparts a soft, smooth, and conditioned feel to both hair and skin. formunova.comperflavory.com

Table 3: Functions of this compound Related to Interfacial Activity
FunctionPhysico-chemical MechanismReference
SurfactantReduces the surface tension of liquids due to its amphiphilic structure, allowing for better spreading and cleaning. atamanchemicals.comcosmileeurope.euincibeauty.com
EmulsifierPositions itself at the oil-water interface, stabilizing emulsions by preventing coalescence of droplets. atamanchemicals.combeautydecoded.compaulaschoice.fr
Hair Conditioning AgentThe cationic head adsorbs onto negatively charged hair cuticles, forming a film that reduces friction and static. formunova.comincibeauty.comspecialchem.com
Antistatic AgentNeutralizes the electrical charge on the hair surface, preventing static buildup. alfa-chemistry.comcosmileeurope.euincibeauty.com

Mechanistic Investigations of Behentrimonium Methosulfate S Functional Attributes

Hair Conditioning Efficacy: Molecular Adsorption and Surface Modification Mechanisms

The efficacy of behentrimony methosulfate as a hair conditioning agent stems from its molecular structure and cationic nature. This positive charge is key to its interaction with the hair fiber, which typically carries a net negative charge, especially when damaged. brambleberry.comjoanmorais.comscribd.com

Behentrimonium methosulfate exhibits a high degree of substantivity to keratin (B1170402), the primary protein component of hair. This affinity is driven by the electrostatic attraction between the positively charged quaternary ammonium (B1175870) head of the BTMS molecule and the negatively charged sites on the hair surface. guidechem.comscribd.com This interaction allows BTMS to adsorb onto the hair shaft, forming a fine, protective coating. formunova.comatamanchemicals.comgorgias.help This adsorbed layer is resistant to being rinsed off, providing a lasting conditioning effect. scribd.com The long behenyl (C22) carbon tail of the molecule contributes to this durable film, enhancing its conditioning properties. atamanchemicals.com

Table 1: Adsorption Characteristics of this compound on Hair

PropertyMechanismResult
Driving Force Electrostatic attraction between the cationic BTMS and anionic hair fibers. guidechem.comscribd.comStrong adsorption and deposition onto the hair shaft. formunova.com
Film Formation The adsorbed molecules form a thin, even film on the hair surface. curlvana.inspecialchem.comSmoothing of the hair cuticle and reduced friction. gorgias.help
Rinse Resistance The strong ionic bond makes the adsorbed layer durable. scribd.comLong-lasting conditioning and protective effects. scribd.com

The deposition of this compound onto the hair surface significantly reduces inter-fiber friction. atamanchemicals.comthecococurls.com This lubricating film smooths the cuticles, which are the overlapping scales on the outer layer of the hair shaft. gorgias.helpcurlvana.in By creating a smoother surface, BTMS allows hair strands to glide past each other more easily, which is the primary mechanism for its detangling effect. atamanchemicals.comtheyoungchemist.com This reduction in friction not only improves combability but also helps to minimize hair breakage and damage that can occur during combing and styling. atamanchemicals.comthecococurls.com The long behenyl chain is particularly effective in providing this slip and detangling benefit. atamanchemicals.com

Static electricity in hair is often caused by a buildup of negative electrical charges, leading to flyaways and frizz. brambleberry.comchemrez-llc.com As a cationic surfactant, this compound possesses a positive charge. specialchem.combrambleberry.com When applied to hair, it neutralizes the negative charges, thereby reducing static electricity. specialchem.comchemrez-llc.comincibeauty.com The adsorbed film of BTMS also increases the surface conductivity of the hair, allowing any generated charge to dissipate more quickly. scribd.com This action helps to keep the hair smooth, manageable, and free from the effects of static. atamanchemicals.comtheyoungchemist.com

Emulsification and Emulsion Stabilization Mechanisms Mediated by this compound

Table 2: Emulsification Properties of this compound

PropertyDescription
Emulsifier Type Cationic, oil-in-water (O/W). atamanchemicals.comhandymade.store
Mechanism Reduces interfacial tension between oil and water phases. specialchem.comcosmileeurope.eu
Stabilization Forms a protective barrier around oil droplets, preventing coalescence. ladespensadeljabon.com
Common Blends Often used with cetyl or cetearyl alcohol for enhanced stability and texture. ladespensadeljabon.comulprospector.com

Role of this compound as a Cationic Surfactant in Formulation Science

As a cationic surfactant, this compound plays a multifaceted role in cosmetic and personal care formulations. stppgroup.com Its positive charge makes it substantive to negatively charged surfaces like hair and skin, providing conditioning benefits. formunova.combrambleberry.com It is compatible with other cationic and nonionic surfactants, but can react with anionic surfactants. ebotaniq.au Beyond hair care, it is used in skin care products like lotions and creams to provide a soft, smooth feel. formunova.comatamanchemicals.com Its ability to create stable and elegant emulsions makes it a versatile ingredient for formulators. formulatorsuppliesgh.comatamanchemicals.com

Facilitation of Active Pharmaceutical Ingredient (API) Delivery by this compound in Topical Formulations

Research has indicated that this compound can enhance the delivery of active ingredients to the skin. paulaschoice.fr Its "skin-friendly" nature means it does not disrupt the intercellular lipids, which are crucial for the skin's barrier function. paulaschoice.fr By improving the spreadability and contact of a formulation with the skin, it can potentially facilitate the penetration of other active compounds. beautydecoded.com There is also evidence suggesting its use as a carrier in topical therapeutic agents for treating certain skin conditions. naturallifeworth.com

Environmental Fate, Distribution, and Ecotoxicological Implications of Behentrimonium Methosulfate

Environmental Occurrence and Concentrations of Behentrimonium Methosulfate in Aquatic and Terrestrial Compartments

The environmental release of this compound is primarily through wastewater treatment plants (WWTPs) following the disposal of personal care products down the drain. hnu.edu.cnnih.gov As a cationic surfactant, its chemical properties dictate its behavior in these systems and in the receiving environments.

Quaternary ammonium (B1175870) compounds are common constituents in domestic wastewater. rsc.org Due to their extensive use, they reach WWTPs in significant quantities. hnu.edu.cn The removal processes within these plants include both biodegradation and adsorption to sludge. xmu.edu.cnhnu.edu.cn However, QACs with longer alkyl chains, such as behentrimonium (which has a C22 alkyl chain), exhibit a greater tendency to adsorb to sludge. xmu.edu.cnhnu.edu.cn This strong sorption behavior leads to a significant enrichment of these compounds in sewage sludge. hnu.edu.cnxmu.edu.cn While a large fraction of QACs can be removed during wastewater treatment, they are still detected in the final effluents that are discharged into aquatic environments. rsc.orgrsc.org For instance, the worldwide average concentration of all QACs in treated effluents has been reported to be approximately 50 µg L−1. rsc.org In a comprehensive screening of wastewater effluents, the C22 alkyltrimethylammonium compound (C22-ATMAC), the cation in this compound, was detected in at least one sample. rsc.org

Once released into aquatic systems, the hydrophobic and cationic nature of this compound drives its strong adsorption to sediments. xmu.edu.cnxmu.edu.cn This leads to its accumulation in sewage-affected marine and estuarine sediments, where it has been identified as an emerging contaminant. xmu.edu.cnxmu.edu.cn

Studies conducted in Jamaica Bay, New York, an estuary heavily impacted by wastewater discharges, have documented the presence and increasing concentration of behentrimonium (referred to as ATMAC 22). xmu.edu.cnacs.org Analysis of surficial sediments collected between 1998 and 2008 showed total alkyltrimethylammonium compound (ATMAC) concentrations ranging from 361 to 6750 ng/g. xmu.edu.cnresearchgate.net In recent sediment samples from that period, behentrimonium accounted for approximately 80% of the total ATMACs detected. xmu.edu.cn

A dated sediment core from the area revealed a dramatic and exponential increase in behentrimonium concentrations over the preceding three decades, with a calculated doubling time of 3.9 years. xmu.edu.cnacs.org This trend suggests a significant increase in the use of behentrimonium in consumer products, likely as a replacement for other QACs with shorter alkyl chains. xmu.edu.cnacs.org The highest concentrations were found in depositional basins directly affected by treated wastewater discharges. xmu.edu.cn

Concentrations of Behentrimonium (ATMAC 22) and Other ATMAC Homologues in a Dated Sediment Core from Grassy Bay, Jamaica Bay (NY)
Year of Deposition (Approx.)Depth (cm)ATMAC 18 (ng/g)ATMAC 20 (ng/g)ATMAC 22 (ng/g)Total ATMAC (ng/g)

Data adapted from a 2010 study on urban estuarine sediments. xmu.edu.cn

Biodegradation Pathways and Environmental Persistence of this compound

The persistence of this compound in the environment is closely linked to its biodegradability, which is influenced by its chemical structure and environmental conditions.

Quaternary ammonium compounds are known to be aerobically biodegradable, but the extent and rate of this degradation can be variable. rsc.org One study indicated that the main component of a this compound product achieved 80% biodegradation in 28 days under aerobic conditions (OECD Test Guideline 301B). bayhousearomatics.com Another study on various QACs found half-lives ranging from 0.5 to 1.6 days in an aquatic environment, with the degradation rate dependent on the compound's specific properties. nih.gov The degradation process for QACs involves steps such as dealkylation, which is the splitting of the alkyl chain from the quaternary nitrogen. atamanchemicals.com

In contrast, microbial degradation is minimal in the absence of oxygen. xmu.edu.cn Anaerobic biodegradation studies of ATMACs showed slow primary transformation and no detectable mineralization, even over 200 days. xmu.edu.cn Other research on QACs under methanogenic conditions confirmed very poor primary biodegradation and no evidence of ultimate biodegradation. nih.gov This resistance to degradation under anoxic or anaerobic conditions contributes to the accumulation of these compounds in environments like sediment. hnu.edu.cnxmu.edu.cn

A critical factor governing the biodegradability of QACs is the length of their hydrophobic alkyl chain(s). rsc.orgnih.govresearchgate.net Research consistently shows that as the alkyl chain length increases, the rate of biodegradation decreases. xmu.edu.cnresearchgate.net This is attributed to the increased hydrophobicity of the longer-chain homologues, which enhances their tendency to sorb to particles like sludge and sediment. xmu.edu.cnhnu.edu.cn This sorption can reduce the bioavailability of the compounds to microorganisms, thereby inhibiting biodegradation. hnu.edu.cnrsc.org

Behentrimonium, with its dominant C22 alkyl chain, is significantly more hydrophobic than shorter-chain QACs like ATMAC 16 or ATMAC 18. xmu.edu.cn This increased hydrophobicity is hypothesized to make it less susceptible to microbial degradation in WWTPs and receiving waters, leading to its greater potential for accumulation in sediments. xmu.edu.cn The observed replacement of shorter-chain ATMACs with behentrimonium in personal care products has thus contributed to the rise of a more persistent QAC in estuarine environments. xmu.edu.cnhnu.edu.cn

Ecotoxicity Assessment of this compound on Aquatic Biota

This compound and its related salts are classified as hazardous to aquatic life. europa.euincibeauty.com According to the European Chemicals Agency (ECHA), the substance is classified as very toxic to aquatic life and toxic to aquatic life with long-lasting effects. bayhousearomatics.comeuropa.eu This indicates that the compound can cause harm to aquatic organisms both from short-term (acute) and long-term (chronic) exposure. bayhousearomatics.com

Studies have suggested that QACs in general can be toxic to a range of aquatic organisms, including fish, algae, and other organisms, potentially disrupting aquatic ecosystems. skooncosmetics.com While specific EC50 values (the concentration effective in producing a response in 50% of the test population) for this compound are not detailed in the available research, related monoalkyl QACs have shown EC50 values in the range of 0.1-1 mg/L for the crustacean Daphnia magna and the bacterium Photobacterium phosphoreum. researchgate.net The high concentrations of behentrimonium accumulating in some wastewater-affected sediments, reaching part-per-million levels (μg/g), raise concerns about the ecotoxicological risks, which are not yet fully characterized. xmu.edu.cn

Hazard Classification for this compound according to Regulation (EC) No 1272/2008 (CLP)
Hazard ClassHazard CategoryHazard Statement CodeHazard Statement
Hazardous to the aquatic environment, acute hazardCategory 1H400Very toxic to aquatic life. bayhousearomatics.comeuropa.eunih.gov
Hazardous to the aquatic environment, chronic hazardCategory 2H411Toxic to aquatic life with long lasting effects. bayhousearomatics.com
Hazardous to the aquatic environment, chronic hazardCategory 1H410Very toxic to aquatic life with long lasting effects. bayhousearomatics.comnih.govinterchimie.fr

Impact of this compound on Fish and Algal Species

This compound, as a quaternary ammonium compound (QAC), is recognized for its potential toxicity to aquatic organisms. skooncosmetics.com Regulatory classifications and scientific data indicate that this substance poses a significant hazard to aquatic life. According to classifications submitted under the European Union's REACH regulations, this compound is considered very toxic to aquatic life (Aquatic Acute 1) and toxic to aquatic life with long-lasting effects (Aquatic Chronic 2). bayhousearomatics.comeuropa.eu The European Union Ecolabel program further corroborates this, noting the substance has very high acute and high chronic toxicity to aquatic life. ewg.org

Studies on structurally similar QACs, such as behentrimonium chloride, provide specific insights into its ecotoxicological profile. These compounds have been shown to be harmful to both fish and algae at low concentrations. interchimie.frinterchimie.fr Research indicates that phytoplankton are among the groups of eukaryotic organisms most sensitive to alkyltrimethylammonium compounds (ATMACs) like behentrimonium. xmu.edu.cn

Detailed ecotoxicity data for the closely related behentrimonium chloride highlight the specific risks to aquatic species.

Ecotoxicity of Behentrimonium Chloride
OrganismSpeciesEndpointValue (mg/L)Exposure Duration
FishDanio rerio (Zebrafish)LC503.5
AlgaeDesmodesmus subspicatusEC503.4872 hours
FishDanio rerio (Zebrafish)NOEC (Chronic)0.249 days

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test subjects. EC50 (Effective Concentration 50): The concentration of a chemical that causes a response in 50% of the test subjects. NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant effect is observed. Data derived from studies on Behentrimonium chloride. interchimie.frinterchimie.fr

Potential for Disruption of Aquatic Ecosystem Function by this compound

The introduction of this compound into waterways has the potential to disrupt aquatic ecosystem functions due to its chemical properties and persistence. skooncosmetics.com As a cationic surfactant, it strongly sorbs onto suspended particles, sludge, and sediment. diva-portal.org This leads to its accumulation in benthic environments, where it can persist over long periods. xmu.edu.cnresearchgate.net The degradation rate of ATMACs in seawater has been shown to decrease as the length of the alkyl chain increases; the long C22 alkyl chain of behentrimonium suggests it will be less subject to microbial degradation and thus have a greater potential for accumulation. xmu.edu.cn

The antimicrobial properties of QACs mean that their presence in sediments can impact microbial communities, which are fundamental to nutrient cycling and other ecosystem processes. xmu.edu.cn Furthermore, there is evidence of bioaccumulation and biomagnification in aquatic food webs. A 2019 study of an urban fjord in Norway found that behentrimonium (ATAC-C22) showed significant biomagnification on a wet weight basis and was found in high concentrations in cod liver. miljodirektoratet.no This accumulation in organisms can lead to adverse effects at higher trophic levels. The combination of persistence in sediment and the potential for bioaccumulation indicates that this compound can pose a long-term risk to the structure and function of aquatic ecosystems. skooncosmetics.com

Classification of this compound as an Emerging Environmental Contaminant

This compound is increasingly recognized as an emerging environmental contaminant of concern. xmu.edu.cnnih.gov Its status is supported by evidence of its rising concentrations in the environment, persistence, and potential for ecological harm. xmu.edu.cnresearchgate.net A pivotal study published in 2010 first identified behentrimonium (as the dominant ATMAC 22 homologue) in the sediments of Jamaica Bay, New York. xmu.edu.cnacs.org Analyses of a dated sediment core revealed a dramatic and exponential increase in its concentration over the preceding three decades, with a calculated doubling time of 3.9 years. xmu.edu.cnacs.org This increase was directly correlated with the greater use of behentrimonium in personal care products. xmu.edu.cnacs.org

This trend of increasing environmental concentration, coupled with its persistence and toxicity, has led to its inclusion in environmental monitoring programs. miljodirektoratet.no The compound's detection in sediment and biota in areas impacted by wastewater effluent confirms its release from consumer products into the aquatic environment. xmu.edu.cnmiljodirektoratet.no The limited data on its environmental fate and the potential for long-term ecological effects have led researchers to recommend further monitoring to fully assess the environmental risk posed by this persistent emerging contaminant. xmu.edu.cnacs.org

Human Health Risk Assessment and Toxicological Profile of Behentrimonium Methosulfate

Dermal Irritation and Sensitization Studies of Behentrimonium Methosulfate

The potential for this compound to cause dermal irritation and sensitization has been evaluated through various assessments. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetic products when formulated to be non-irritating. nih.govca.gov Extensive toxicological evaluations have indicated that it is non-sensitizing and non-irritating. nih.gov However, some individuals, particularly those with sensitive skin, may experience skin irritation or allergic reactions. specialchem.comca.govskooncosmetics.com

In contrast to some cosmetic safety assessments, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard classifications that indicate a potential for irritation. According to data from the European Chemicals Agency (ECHA), this compound is classified as causing skin irritation and serious eye irritation or damage. ca.govewg.org

Studies on analogous compounds, such as behentrimonium chloride (BTC), provide further insight. In vitro tests on BTC-containing formulations predicted them to be non-irritants. nih.gov Furthermore, human patch tests of these formulations showed no evidence of cumulative dermal irritation or allergic contact dermatitis. nih.gov Post-marketing data for body lotions containing 1-5% BTC reported a very low incidence of undesirable effects, which were primarily mild skin irritation. nih.gov

Summary of Dermal Irritation and Sensitization Data
Data Source/Study TypeFindingCompound
Cosmetic Ingredient Review (CIR)Safe for use when formulated to be non-irritating.This compound
GHS Classification (ECHA data)Causes skin irritation (H315) and serious eye damage/irritation (H318/H319).This compound
General Toxicological AssessmentsFound to be non-sensitizing and non-irritating.This compound
In Vitro & Human Patch TestsFormulations predicted to be non-irritating; no evidence of cumulative irritation or sensitization.Behentrimonium Chloride

Investigations into the Systemic Toxicological Effects of this compound

The systemic toxicological profile of this compound is less defined than its dermal effects, with much of the available research pertaining to the broader class of quaternary ammonium (B1175870) compounds (QACs). The GHS classification for this compound includes a warning for potentially causing damage to organs through prolonged or repeated exposure (H373). nih.gov Research into analogous QACs has raised concerns about several potential systemic effects. processcleaningsolutions.comacs.org

Direct studies on the reproductive and developmental toxicity of this compound are limited. However, research on other QACs has indicated potential adverse effects. Animal studies have shown that exposure to certain QACs can impact fertility. ewg.org For instance, studies in mice have linked exposure to some common QAC disinfectants with decreased fertility and subfertility, affecting both male and female reproductive processes. ewg.orgecofriendlymamausa.com These findings highlight a potential area of concern for the QAC class of compounds, though the specific relevance to this compound from cosmetic use is not established. ecofriendlymamausa.comewg.org

This compound has been identified as a potential endocrine-disrupting compound. nih.gov Endocrine disruptors are chemicals that may interfere with the body's hormonal systems. youtube.com While direct evidence from in vivo or in vitro studies specifically for this compound is not widely available, the concern is often raised for the QAC class. atamanchemicals.com Some sources suggest that certain QACs can interfere with the endocrine system, a concern for individuals with acute chemical sensitivities. atamanchemicals.com The rigorous safety assessments required for cosmetic products in some jurisdictions, such as the European Union, cover potential risks including endocrine disruption. cosmileeurope.eu

Research has identified certain environmental QACs as direct inhibitors of cholesterol biosynthesis. ewg.org Cholesterol synthesis is a fundamental process that begins with acetyl-CoA and involves numerous enzymatic steps, with HMG-CoA reductase being a key rate-limiting enzyme. sigmaaldrich.comfrontiersin.org A 2016 study in Toxicological Sciences reported that some QACs can inhibit the final steps of this pathway. ewg.org Furthermore, the detection of QACs in human blood has been associated with disruptions in cholesterol homeostasis. ewg.orgecofriendlymamausa.com

There is a lack of specific studies on the neurodevelopmental effects of this compound. However, research on other QACs has suggested potential neurotoxic activity. ewg.org For example, in vitro studies using a 3-D model of neurodevelopment found that benzalkonium chloride, a type of QAC, induced apoptosis, inhibited proliferation, and activated stress responses in cells. ewg.org Neurotransmitters play a crucial role in early brain development, and disruption of these systems by environmental chemicals is a potential mechanism for neurodevelopmental toxicity. nih.gov

Summary of Systemic Toxicological Research on Quaternary Ammonium Compounds (QACs)
Toxicological EndpointResearch FindingSpecific Compound(s) Studied
Reproductive & Developmental ToxicityDecreased fertility and subfertility observed in animal studies (mice).Common QAC disinfectants
Endocrine DisruptionIdentified as a potential endocrine disruptor.This compound / QACs (class)
Cholesterol BiosynthesisIdentified as direct inhibitors of cholesterol biosynthesis.Environmental QACs
Neurodevelopmental EffectsIn vitro tests demonstrated neurotoxicity (e.g., apoptosis, inhibited proliferation).Benzalkonium Chloride

Methodologies for Assessing Human Exposure to this compound

Assessing human exposure to cosmetic ingredients like this compound involves estimating both external and internal doses. mdpi.com There is a lack of specific, validated biomonitoring methods publicly available for this compound. However, general methodologies for assessing exposure to QACs can be applied.

External Exposure Assessment: This traditional approach estimates exposure based on consumer habits. researchgate.net It involves using data on the concentration of the ingredient in various products, the amount of product applied per use, the frequency of use, and the dermal absorption rate of the chemical. mdpi.com This method often relies on conservative, default estimates which can lead to an overestimation of the actual absorbed dose. mdpi.com

Internal Exposure Assessment (Biomonitoring): This method involves measuring the chemical or its metabolites in biological samples such as blood or urine. nih.govmdpi.com Biomonitoring provides a measure of the actual internal body burden resulting from all exposure routes (dermal, ingestion, inhalation). processcleaningsolutions.comacs.org Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are commonly used for the sensitive detection of organic compounds and their metabolites in biological matrices. nih.gov Recent studies have successfully detected various QACs in human blood samples, confirming systemic exposure in the general population. nih.gov Programs like Biomonitoring California have prioritized QACs for monitoring, highlighting the importance of tracking human exposure to this class of chemicals. ca.gov The development of specific analytical methods for this compound and its metabolites would be necessary to accurately quantify internal exposure from its use in personal care products. ca.gov

Regulatory Safety Assessments and Scientific Expert Panel Reviews of this compound

The two most prominent bodies that have reviewed the safety of this compound are the Cosmetic Ingredient Review (CIR) Expert Panel in the United States and the Scientific Committee on Consumer Safety (SCCS) in the European Union.

The Cosmetic Ingredient Review (CIR) Expert Panel , an independent, non-profit scientific body, published a comprehensive safety assessment of "trimoniums," a group of quaternary ammonium compounds that includes this compound, in 2012. The panel concluded that this compound is safe for use in cosmetic products in the present practices of use and concentration when formulated to be non-irritating. ireadlabelsforyou.comatamanchemicals.comewg.org The CIR's review encompassed a wide range of toxicological data, including studies on irritation, sensitization, and genotoxicity.

The CIR report noted that this compound is used in rinse-off products at concentrations ranging from 0.0005% to 10% and in leave-on products at concentrations between 0.001% and 4%. ireadlabelsforyou.comcir-safety.org Based on the available scientific data, the panel found no evidence of significant dermal penetration, and therefore, no genotoxic risk from the cosmetic use of trimoniums. ireadlabelsforyou.com

In Europe, the Scientific Committee on Consumer Safety (SCCS) has issued opinions on structurally similar quaternary ammonium compounds, which are often used to infer the safety of this compound. For instance, the SCCS has opined on behentrimonium chloride, a closely related ingredient. Their assessment concluded that behentrimonium chloride is safe for use in rinse-off hair care products at concentrations up to 5.0% and in leave-on hair care and facial cream products at concentrations up to 3.0%. cosmeticsandtoiletries.com Due to the structural and functional similarities, these recommendations are considered relevant for the safety assessment of this compound.

The European Chemicals Agency (ECHA) also provides information on the toxicological profile of this compound through its registration dossiers. The data submitted to ECHA includes information on the potential hazards of the substance, such as its potential to cause skin and eye irritation. nih.gov This information is crucial for formulators to ensure that products containing this ingredient are safe and appropriately labeled.

The collective findings of these expert panels and regulatory agencies provide a robust framework for the safe use of this compound in the cosmetics industry. The established concentration limits and the requirement for non-irritating formulations ensure a high level of consumer safety.

Detailed Research Findings from Regulatory Assessments

The safety assessments conducted by the CIR and referenced by other regulatory bodies are based on a comprehensive review of available scientific literature and unpublished data. The following tables summarize key toxicological endpoints and the findings of these reviews.

Table 1: Summary of Toxicological Profile of this compound

Toxicological EndpointFindingSource
Acute Oral Toxicity Low toxicityCIR
Dermal Irritation Can be a skin irritant at high concentrations; non-irritating in formulations at typical use levels.ECHA, CIR
Eye Irritation Can cause serious eye irritation at high concentrations.ECHA, CIR
Skin Sensitization Not considered a skin sensitizer.CIR
Genotoxicity No evidence of genotoxic potential.CIR
Dermal Penetration Low to negligible.CIR

Table 2: CIR Recommended Concentration Limits for this compound

Product TypeMaximum Concentration
Rinse-off Products 10%
Leave-on Products 4%

Table 3: SCCS Recommended Concentration Limits for a Structurally Similar Compound (Behentrimonium Chloride)

Product TypeMaximum Concentration
Rinse-off Hair Care Products 5.0%
Leave-on Hair Care and Facial Cream 3.0%

Advanced Formulation Science and Material Engineering Applications of Behentrimonium Methosulfate

Integration of Behentrimonium Methosulfate in Complex Emulsion Systems, Including Multivesicular Emulsions

This compound (BTMS) is a cationic emulsifier integral to the formation of sophisticated emulsion systems due to its unique molecular structure and conditioning properties. A significant application of BTMS is in the creation of multivesicular emulsions (MVEs). google.comwipo.intnih.govresearchgate.net MVEs are complex, multi-lamellar systems characterized by concentric spheres of oil and water phases. google.comnih.govresearchgate.net This structure is distinct from simple oil-in-water or water-in-oil emulsions.

The use of a quaternary amine salt emulsifier, specifically this compound, is crucial for the formation of these stable, multi-layered vesicles. google.com In these systems, active ingredients can be encapsulated within the various layers. Upon application to a substrate like skin or hair, the emulsion breaks down gradually, releasing the actives from their respective layers over a sustained period. google.comnih.gov This controlled-release mechanism is a key advantage of MVE technology, transforming a standard topical application into a timed-release delivery system. google.com

The concentration of this compound in such formulations can range from 0.1% to 30% by weight, although a preferred level is typically between 0.5% and 5% to achieve the desired multivesicular structure. google.com Beyond acting as the primary emulsifier, the integration of BTMS into these complex systems improves the biophysical properties of the skin by enhancing hydration and reducing transepidermal water loss. nih.govresearchgate.net

Synergistic Interactions of this compound with Co-formulants (e.g., Fatty Alcohols)

This compound is rarely used in isolation; it is most effective when combined with co-formulants, particularly long-chain fatty alcohols such as cetyl alcohol and cetearyl alcohol. ci.guidenaturalbulksupplies.com This combination results in a synergistic interaction that creates a "cationic self-emulsifying wax." ci.guide This blend is highly efficient at creating stable and elegant emulsions for both skin and hair care applications. ci.guideformulatorsinc.in

The fatty alcohols act as thickeners and stabilizers, building a lamellar gel network structure within the emulsion. This network, held together by the cationic BTMS, entraps water and oil phases, leading to highly stable creams and lotions that resist separation. The synergy between BTMS and fatty alcohols significantly enhances the conditioning effect. While BTMS provides the primary cationic conditioning and anti-static properties by depositing on the negatively charged surfaces of hair and skin, the fatty alcohols contribute to the emollience and substantivity of the formulation. naturalbulksupplies.comresearchgate.net This results in a more pronounced softening effect and a soft, powdery after-feel on the skin. ci.guideformulatorsinc.inatamanchemicals.com

Commercially available grades of BTMS often come pre-blended with fatty alcohols to optimize performance and ease of use for formulators. The ratio of the active conditioning agent (BTMS) to the fatty alcohol can be adjusted to customize the level of conditioning and viscosity in the final product. formulatorsinc.in

Table 1: Composition of Common this compound Blends

Trade NameActive IngredientCo-formulantsKey Characteristics
BTMS-25 ~25% this compound~75% Cetearyl AlcoholProvides thickening and conditioning; suitable for liquid conditioners. naturalbulksupplies.com
BTMS-50 ~50% this compoundCetyl Alcohol, Butylene GlycolHigher concentration of active for more potent conditioning; offers greater formulation flexibility, especially for solid products. naturalbulksupplies.comformulatorsinc.in

Optimization of Rheological Properties and Sensory Attributes in Formulations Containing this compound

The inclusion of this compound and its synergistic partners, fatty alcohols, plays a critical role in defining the rheological profile and sensory characteristics of a formulation. Rheology, the study of the flow of matter, is crucial for predicting product performance during processing, packaging, and application. americanpharmaceuticalreview.com

Formulations containing BTMS typically exhibit non-Newtonian, shear-thinning behavior. americanpharmaceuticalreview.comnih.gov This means the viscosity of the product decreases under shear stress (e.g., when being spread on the skin or combed through hair), allowing for easy application. americanpharmaceuticalreview.com Once the stress is removed, the structure rebuilds, enabling the product to remain in place. americanpharmaceuticalreview.com BTMS contributes significantly to the yield stress of an emulsion, which is the minimum stress required to initiate flow. This property is vital for creating thick, creamy products that are stable in their packaging but flow easily upon application.

From a sensory perspective, BTMS is renowned for imparting a luxurious and silky feel. photozyme.com It creates a conditioning film that reduces friction and leaves a soft, powdery finish, avoiding the greasy or heavy residue that can be associated with other conditioning agents. formulatorsinc.inphotozyme.com This is due to its cationic nature, which allows it to adsorb gently onto the skin or hair surface, providing a smoothing effect and improving spreadability. formunova.com The optimization of these attributes is a key aspect of formulation development, ensuring a positive consumer experience. photozyme.com

Table 2: Rheological and Sensory Properties Influenced by this compound

PropertyDescriptionImpact of this compound
Viscosity A measure of a fluid's resistance to flow.Contributes to a thick, creamy consistency. atamanchemicals.comcurlvana.in
Yield Stress The minimum stress needed to make a material flow.Helps create stable emulsions that do not flow out of the container but spread easily on application. americanpharmaceuticalreview.com
Shear-Thinning Viscosity decreases as shear rate increases.Improves spreadability and comb-through. americanpharmaceuticalreview.com
Slip/Glide The ease with which a product spreads over a surface.Provides excellent slip for detangling hair and smooth application on skin. formunova.com
After-feel The tactile sensation left on the skin or hair after product application.Leaves a characteristic soft, smooth, and powdery feel without greasiness. formulatorsinc.inphotozyme.com
Static Reduction Neutralization of electrical charge on the hair surface.As a cationic ingredient, it effectively reduces frizz and flyaways. photozyme.comcurlvana.inbeautydecoded.com

Design and Evaluation of Novel Delivery Systems Incorporating this compound

The unique properties of this compound make it a valuable component in the design of novel drug delivery systems (NDDS), particularly for topical applications. nih.govijpsjournal.com Its ability to form stable, structured MVEs is at the forefront of this application. google.com

The design of these delivery systems leverages the self-assembling nature of BTMS with lipids and water to create the multi-lamellar vesicle structure. google.com Active ingredients, whether hydrophilic or lipophilic, can be incorporated into the appropriate phase (water or oil layers) during the emulsion process. The result is a carrier system that protects the active ingredient from degradation and controls its release profile. nih.govresearchgate.net

Evaluation of these BTMS-based delivery systems focuses on several key performance indicators:

Controlled Release Kinetics: Studies measure the rate at which the active ingredient is released from the MVE structure over time. The goal is to achieve a sustained release rather than a "spike release," which is common with conventional topical products. google.com This prolongs the therapeutic effect of the active agent. researchgate.net

Enhanced Bioavailability: By improving the contact time and hydration of the stratum corneum, these systems can enhance the penetration and bioavailability of the encapsulated active. nih.gov

Stability: The physical and chemical stability of the emulsion and the encapsulated active are assessed under various conditions to ensure a viable shelf life. The lamellar gel network formed by BTMS and fatty alcohols contributes significantly to this long-term stability.

Biophysical Improvements: The delivery system itself, due to the presence of BTMS, can improve skin barrier function. This is evaluated by measuring parameters like transepidermal water loss (TEWL) and skin hydration levels, which are typically improved by MVE formulations. nih.govresearchgate.net

Through its role in forming these advanced carrier systems, this compound transitions from a simple conditioning agent to a key enabler of advanced material engineering for targeted and controlled topical delivery.

Analytical Methodologies for Comprehensive Detection and Quantification of Behentrimonium Methosulfate

Development and Validation of Chromatographic Techniques (e.g., GC-MS, LC-MS) for Behentrimonium Methosulfate Analysis

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of individual components in complex mixtures. For a quaternary ammonium (B1175870) compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer viable analytical approaches, each with its own set of considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact this compound by GC-MS is challenging due to its low volatility and thermal lability as a salt. Therefore, derivatization or pyrolysis techniques are typically required. A validated GC-MS method has been developed for the determination of a similar compound, Behentrimonium chloride, in cosmetic products mdpi.com. This method can be adapted for this compound. The general approach involves the extraction of the analyte from the cosmetic matrix, followed by a derivatization step to convert the non-volatile quaternary ammonium salt into a volatile derivative suitable for GC analysis.

A study on the analysis of alkyl (C12-22) trimethyl ammonium chlorides, including Behentrimonium chloride, in cosmetics utilized a GC-MS method with the following parameters mdpi.com:

ParameterCondition
Column Capillary column suitable for the analysis of fatty acid derivatives
Injector Temperature Optimized for efficient volatilization without degradation
Oven Temperature Program Ramped to achieve separation of different alkyl chain lengths
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Detection Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity

The validation of such a method would typically involve assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as will be discussed in more detail in section 7.3.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is generally more suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the selective and sensitive quantification of quaternary ammonium compounds in complex matrices nih.govnih.gov.

The development of an LC-MS/MS method for this compound would involve the optimization of several key parameters:

Chromatographic Column: A C18 or C8 reversed-phase column is commonly used for the separation of long-chain quaternary ammonium compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to optimize peak shape and retention.

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the preferred technique for the analysis of cationic species like this compound.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

A representative LC-MS/MS method for long-chain quaternary ammonium compounds might utilize the parameters outlined in the table below nih.gov:

ParameterCondition
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% formic acid
Gradient Elution A programmed gradient from a lower to a higher percentage of mobile phase B
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode ESI Positive
MS/MS Transitions Specific precursor and product ions for Behentrimonium and a suitable internal standard

Method validation for an LC-MS/MS assay would follow similar principles to GC-MS validation, ensuring the method is fit for its intended purpose.

Challenges in Sample Preparation and Mitigation of Matrix Effects in Diverse Sample Matrices (e.g., Cosmetics, Environmental Samples)

The complexity of the sample matrix significantly impacts the accuracy and reliability of the analytical method. Both cosmetic formulations and environmental samples present unique challenges in sample preparation and can lead to significant matrix effects.

Cosmetic Matrices (e.g., Hair Conditioners, Lotions)

Cosmetic products are complex mixtures of oils, waxes, emulsifiers, polymers, and other active ingredients. The primary challenges in analyzing this compound in these matrices include:

Analyte Extraction: Efficiently extracting the highly lipophilic this compound from the complex and often viscous cosmetic matrix is critical. Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent is crucial for achieving high recovery.

Matrix Interference: Co-extraction of other formulation components can interfere with the chromatographic separation and detection of the analyte. These interferences can lead to overlapping peaks, ion suppression, or enhancement in LC-MS analysis.

Mitigation Strategies for Cosmetic Matrices:

Dilution: A simple "dilute and shoot" approach may be feasible for some less complex formulations, but often leads to insufficient sensitivity.

Protein Precipitation: For some cosmetic emulsions, protein precipitation with a solvent like acetonitrile can be used to remove interfering proteins and other macromolecules.

Liquid-Liquid Extraction (LLE): Using a combination of polar and non-polar solvents can selectively extract this compound while leaving behind many interfering substances.

Solid-Phase Extraction (SPE): SPE with a suitable sorbent (e.g., mixed-mode cation exchange) can provide a more effective cleanup by retaining the cationic analyte while allowing non-polar and neutral interferences to be washed away.

Environmental Samples (e.g., Wastewater, Sludge)

Environmental samples are characterized by their high variability and the presence of a wide range of potential interferents. The analysis of this compound in these matrices presents the following challenges:

Low Concentrations: The concentration of this compound in environmental samples is often very low, requiring sensitive analytical methods and efficient pre-concentration steps.

Complex Matrix: Wastewater and sludge contain a multitude of organic and inorganic compounds, including other surfactants, humic substances, and salts, which can cause significant matrix effects. Cationic surfactants like this compound have a strong tendency to adsorb to sludge and suspended solids, making their extraction difficult nih.gov.

Mitigation Strategies for Environmental Samples:

Sample Pre-treatment: For solid samples like sludge, techniques such as sonication or pressurized liquid extraction (PLE) with appropriate solvents are necessary to desorb the analyte from the matrix particles.

Solid-Phase Extraction (SPE): SPE is a crucial step for both cleanup and pre-concentration of the analyte from aqueous samples. Cation-exchange or mixed-mode SPE cartridges are particularly effective for isolating quaternary ammonium compounds.

Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix that closely resembles the sample matrix.

Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., deuterated Behentrimonium) is the most effective way to correct for both extraction losses and matrix-induced ion suppression or enhancement in LC-MS analysis nih.gov.

The following table summarizes common sample preparation techniques and matrix effect mitigation strategies for different sample types:

Sample MatrixSample Preparation TechniqueMatrix Effect Mitigation Strategy
Hair Conditioner Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Dilution, Matrix-Matched Calibration, Use of Internal Standard
Lotion LLE, SPEDilution, Matrix-Matched Calibration, Use of Internal Standard
Wastewater SPE (for pre-concentration and cleanup)Isotope Dilution, Matrix-Matched Calibration
Sludge Pressurized Liquid Extraction (PLE), Sonication followed by SPEIsotope Dilution, Matrix-Matched Calibration, Thorough sample cleanup

Sustainable Chemistry and the Development of Green Alternatives to Behentrimonium Methosulfate

Comparative Performance Analysis of Behentrimonium Methosulfate with Other Cationic Surfactants and Conditioning Agents

This compound (BTMS) is a cationic surfactant prized for its conditioning, detangling, and emulsifying properties in hair and skin care. beautycon.comholisticenchilada.comformunova.com Its performance is often benchmarked against other common cationic agents, each with a unique profile in terms of conditioning effectiveness, feel, and formulation compatibility.

Cationic surfactants function by carrying a positive charge that interacts with the negatively charged surface of hair strands, smoothing the cuticle, reducing static, and improving manageability. monsachemical.comthemestizamuse.com The performance of these agents is influenced by factors such as the length of their alkyl chains; longer chains generally provide better conditioning and lubricity. themestizamuse.commonsachemical.com

Key performance attributes of BTMS and comparable agents include:

Detangling and Conditioning: BTMS is known for its excellent detangling slip, making hair easier to comb when wet or dry. viori.com It imparts a soft, conditioned feel without significant buildup. beautycon.com

Anti-Static Properties: Like other "quats," BTMS effectively neutralizes static electricity, reducing frizz and flyaways. themestizamuse.commonsachemical.com

Emulsification: It functions as an emulsifier, creating stable oil-in-water formulations with a desirable creamy texture. beautycon.comthemestizamuse.com

Below is a comparative analysis of this compound with other commonly used cationic surfactants.

Interactive Data Table: Performance Comparison of Cationic Conditioning Agents

AgentPrimary SourceKey Performance CharacteristicsIdeal For
This compound (BTMS) Derived from rapeseed (canola) oil. viori.comExcellent detangling and slip, mild, effective emulsifier, provides soft conditioning without buildup. beautycon.comformunova.combeautycon.comFine, damaged, or curly hair; leave-in and rinse-off conditioners. ases.in
Behentrimonium Chloride (BTAC) Derived from rapeseed oil. ases.inStrong conditioning and frizz control, provides significant lubricity. themestizamuse.comCoarse or curly hair types that require intensive conditioning. ases.in
Cetrimonium Chloride (CTAC) Petrochemical or plant-derived.Good anti-static properties and detangling, water-soluble, rinses easily from hair. cossma.comthemestizamuse.comA wide range of hair types for general conditioning and static control.
Stearamidopropyl Dimethylamine Often derived from vegetable oils like rapeseed. premiumbeautynews.comProvides good conditioning and improves combability; becomes cationic when neutralized in an acidic formula. monsachemical.comchemistscorner.comCan be used in shampoos with anionic surfactants when neutralized. chemistscorner.com

Research indicates that while conventional alkyl quats like Behentrimonium Chloride (BTAC) and Cetrimonium Chloride (CTAC) are effective, alternatives are being developed that can outperform them in key parameters. For instance, one study found that the esterquat Dioleoylethyl Hydroxyethylmonium Methosulfate surpassed both BTAC and CTAC in professional hairdresser tests for conditioning effectiveness. cossma.com

Research and Development of Bio-based and Readily Biodegradable Alternatives to this compound

The personal care industry is actively pursuing the development of high-performance, sustainable alternatives to traditional cationic surfactants. inolex.com The focus is on creating ingredients derived from renewable resources that are readily biodegradable, reducing their environmental and aquatic impact. inolex.comsurfactgreen.com The majority of conventional cationic surfactants are of petrochemical origin and can be ecotoxic. surfactgreen.com

Innovations in green chemistry have led to several promising classes of bio-based conditioning agents:

Esterquats: These compounds, such as Dioleoylethyl Hydroxyethylmonium Methosulfate, are characterized by an ester linkage that is susceptible to hydrolysis, making them more readily biodegradable than traditional alkyl quats. cossma.cominolex.com They are recognized for their excellent conditioning properties and lower environmental toxicity. cossma.com

Amino Lipids: This technology platform utilizes naturally occurring amino acids and fatty alcohols from vegetable sources to create 100% bio-based cationic molecules. inolex.com An example is Brassicyl Isoleucinate Esylate, a renewable ingredient that provides conditioning and reduces hair breakage without causing buildup. premiumbeautynews.com These surfactants are produced through solvent-free processes that yield no waste byproducts other than water. premiumbeautynews.com

Plant-Based Amidoamines: Ingredients like Brassicamidopropyl Dimethylamine are derived from renewable feedstocks such as rapeseed oil. premiumbeautynews.com They offer effective conditioning and are considered a step toward more sustainable formulations.

Other Plant-Derived Cationics: Researchers are exploring various plant oils to create novel conditioning agents. Examples include Disunfloweroylethyl Dimonium Chloride, derived from sunflower oil, which provides good slip for wet and dry combing, and Arachidyl/Behenyl Betainate Esylate, developed from green biomass. themestizamuse.com Researchers have also developed fully bio-based conditioners using lignin gel emulsions, which can effectively stabilize natural oils and reduce the need for synthetic surfactants. sciencedaily.com

These developments align with the Principles of Green Chemistry, which emphasize the use of renewable feedstocks, waste prevention, and the design of chemicals with reduced toxicity. premiumbeautynews.com

Interactive Data Table: Overview of Bio-based Alternatives to BTMS

Alternative ClassExample Ingredient(s)Renewable Source(s)Key Sustainability Features
Amino Lipids Brassicyl Isoleucinate Esylate, AminoSensyl™ Ultra MB inolex.comAmino acids, vegetable fatty alcohols. inolex.com100% natural and renewable, readily biodegradable, produced via waste-free synthesis. premiumbeautynews.cominolex.com
Esterquats Dioleoylethyl Hydroxyethylmonium Methosulfate cossma.comVegetable oils. monsachemical.comReadily biodegradable, less toxic to the environment than alkyl quats. cossma.com
Plant-Based Amidoamines Brassicamidopropyl Dimethylamine premiumbeautynews.comRapeseed (Brassica) oil. themestizamuse.compremiumbeautynews.comDerived from renewable feedstock, offers good conditioning performance. premiumbeautynews.com
Lignin-Based Gels Micellar lignin gels sciencedaily.comLignin (a byproduct of the paper industry). kit.eduFully bio-based, utilizes an underused natural resource, reduces the need for synthetic stabilizers. sciencedaily.com

Life Cycle Assessment (LCA) of this compound and its Sustainable Substitutes

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle—from raw material extraction ("cradle") to final disposal ("grave"). mdpi.com For cosmetic ingredients, this includes assessing the impact of raw material cultivation or extraction, chemical synthesis, manufacturing, consumer use (e.g., rinsing down the drain), and end-of-life fate, such as biodegradation in wastewater treatment plants and aquatic environments. mdpi.com

While specific, publicly available cradle-to-grave LCA data comparing this compound directly with its emerging bio-based alternatives is limited, the principles of green chemistry and existing research allow for a qualitative and partially quantitative assessment.

Key LCA Considerations:

Raw Material Sourcing:

This compound: While derived from rapeseed oil, its synthesis involves petrochemical precursors. holisticenchilada.com The environmental impact of conventional surfactants often includes the use of fossil resources. mdpi.com

Bio-based Alternatives: Ingredients like amino lipids or lignin-based gels are derived entirely from renewable, plant-based sources. inolex.comsciencedaily.com Their impact is associated with land use, agriculture practices, and water consumption during cultivation. mdpi.com However, using byproducts like lignin can create value from waste streams. kit.edu

Manufacturing and Synthesis:

Green chemistry processes for alternatives aim for higher energy efficiency and waste reduction. For example, the synthesis of some amino-acid-based surfactants is a solvent-free, one-pot process where the only byproduct is water. premiumbeautynews.com This contrasts with traditional chemical syntheses that may involve harsher conditions and generate more waste.

End-of-Life: Biodegradability and Ecotoxicity:

This compound: As a quaternary ammonium (B1175870) compound, concerns exist regarding its potential for aquatic toxicity and persistence in the environment. branchbasics.comskooncosmetics.com Some sources indicate it is readily biodegradable, while others raise concerns about the broader class of "quats". formunova.comskooncosmetics.com

Sustainable Substitutes: A primary design goal for green alternatives is enhanced biodegradability. Esterquats, for example, contain linkages that are designed to break down more easily, leading to a lower environmental footprint. cossma.com Bio-based surfactants are generally noted for their improved biodegradability and lower ecotoxicity profiles. mdpi.com

The environmental impact of surfactants entering waterways is a significant concern, as they can be toxic to aquatic organisms and contribute to water pollution. nih.gov Therefore, designing molecules that are readily biodegradable is a critical aspect of sustainable chemistry in the personal care sector. LCA studies of other bio-based cosmetic ingredients have shown that while plant-based sourcing increases impacts in areas like land use, it can significantly reduce the carbon footprint and reliance on fossil fuels compared to petrochemical equivalents. mdpi.comgenomatica.com

Current Research Gaps and Prospective Directions in Behentrimonium Methosulfate Studies

Further Elucidation of Long-term Environmental Impacts and Ecological Risk Assessment

The environmental profile of behentrimonium methosulfate is currently characterized by conflicting data, which presents a significant research gap. While some industry-focused sources assert that it is readily biodegradable and does not bioaccumulate, citing data from the Cosmetic Ingredient Review (CIR) and the European Chemicals Agency (ECHA), other analyses suggest it is a synthetic compound that does not biodegrade easily and may accumulate in aquatic environments. formunova.comskooncosmetics.com

This discrepancy underscores the need for independent, long-term studies on its environmental persistence, degradation pathways, and potential for bioaccumulation in various environmental compartments.

Current ecological risk data primarily points to significant aquatic toxicity. Information from the EU Ecolabel program and the Globally Harmonized System (GHS) of classification indicates that this compound exhibits high chronic and very high acute toxicity to aquatic life. ewg.org Hazard statements confirm it is "Very toxic to aquatic life" and "Toxic to aquatic life with long lasting effects." nih.gov These classifications are based on standardized short-term tests, but a comprehensive ecological risk assessment requires more extensive data.

Future research should prioritize:

Long-term degradation studies in various aquatic environments (freshwater, marine, sediment) to resolve the conflicting claims of its biodegradability.

Bioaccumulation studies to determine its potential to concentrate in aquatic organisms over time.

Chronic toxicity testing on a broader range of organisms representing different trophic levels to understand its impact on ecosystem structure and function. skooncosmetics.com

Table 1: Summary of Environmental Hazard Data for this compound

Hazard Parameter Finding Source
Aquatic Toxicity (Acute) Very high toxicity to aquatic life EU Ecolabel, GHS ewg.orgnih.gov
Aquatic Toxicity (Chronic) High chronic toxicity to aquatic life EU Ecolabel ewg.org
Biodegradability Conflicting data: Reported as both "readily biodegradable" and "does not biodegrade easily" ECHA/CIR vs. other analyses formunova.comskooncosmetics.com

| Bioaccumulation Potential | Reported as not bioaccumulating, but accumulation in waterways is a concern if not readily biodegradable | ECHA/CIR vs. other analyses formunova.comskooncosmetics.com |

Comprehensive Human Health Risk Assessment for Chronic and Cumulative Exposure to this compound

While the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products when formulated to be non-irritating, this assessment is largely based on acute and short-term data. nih.govcir-safety.org A significant knowledge gap exists regarding the potential health effects of chronic and cumulative exposure, which is a relevant scenario given its presence in numerous daily-use personal care products. nih.gov

Concerns are often extrapolated from studies on the broader class of quaternary ammonium (B1175870) compounds (QACs). Research on certain QACs has indicated potential links to:

Reproductive toxicity in animal studies. ewg.org

Endocrine disruption , with some QACs identified as inhibitors of cholesterol biosynthesis. ewg.orgewg.org

Altered mitochondrial function , inflammation, and cholesterol disruption in humans with detectable levels of QACs in their blood. ewg.org

Furthermore, GHS hazard classifications for this compound include the potential for damage to organs through prolonged or repeated exposure if swallowed. nih.govchemistryconnection.com However, there is a lack of specific, long-term toxicological studies on this compound itself.

Prospective research should focus on:

Chronic exposure studies to assess the long-term effects on various organ systems.

Cumulative risk assessments that consider exposure from multiple consumer products used concurrently over extended periods.

In-depth investigations into the potential for endocrine disruption, genotoxicity, and carcinogenicity specifically for this compound, rather than relying on class-effect assumptions.

Advanced Mechanistic Studies on Specific Cellular and Molecular Interactions of this compound

The primary mechanism of action for this compound in hair care is well-understood at a surface level. As a cationic (positively charged) molecule, it electrostatically adsorbs to the negatively charged sites on the keratin (B1170402) surface of the hair cuticle. formunova.comatamanchemicals.comcurlvana.in This interaction neutralizes surface charges, flattens the cuticle, and reduces friction between hair fibers, resulting in its characteristic conditioning, detangling, and anti-static effects. atamanchemicals.comcurlvana.inthemestizamuse.com It also forms a thin, protective film that helps prevent moisture loss. holisticenchilada.comcurlvana.in

However, a significant gap exists in the understanding of its interactions at a deeper cellular and molecular level. While its surface activity is documented, there is a lack of advanced research on:

Its potential to penetrate the hair cortex or the stratum corneum of the skin.

Specific interactions with cellular membrane lipids and proteins beyond simple surface adsorption.

The molecular pathways it might influence within viable cells, particularly in the context of leave-on skin products.

The findings that other QACs can inhibit cholesterol biosynthesis and alter neurodevelopment in vitro suggest that these molecules can have specific intracellular targets. ewg.org Future mechanistic studies are needed to determine if this compound engages in similar interactions and to fully characterize its biological activity beyond its role as a surface-active agent.

Innovation in Sustainable Synthesis Routes and Application Methodologies for this compound

The sustainability profile of this compound is primarily based on its derivation from plant-based feedstocks, such as rapeseed (canola) oil or sustainable palm oil. formunova.comspecialchem.comlotioncrafter.com This provides a renewable origin for the behenyl (C22) portion of the molecule. However, it is still classified as a synthetic compound, as its production involves chemical synthesis, specifically the quaternization of a tertiary amine. holisticenchilada.com

A major research gap exists in the area of green and sustainable chemistry for its production. There is a lack of published research on innovations aimed at making the synthesis process itself more environmentally friendly. Prospective research directions include:

Development of biocatalytic or enzymatic synthesis routes to replace traditional chemical methods, potentially reducing energy consumption and waste generation.

Utilization of greener solvents and reagents in the manufacturing process.

Regarding application methodologies, this compound is a versatile emulsifier and conditioning agent used in a wide array of formulations. medikonda.comci.guidespecialchem.com It is particularly valued for its ability to create stable cationic emulsions that provide a soft, powdery feel on the skin and can emulsify high levels of silicones in hair care products. atamanchemicals.comlotioncrafter.com While its current applications are effective, there is room for innovation in advanced delivery systems. Future research could explore:

Microencapsulation or other controlled-release technologies to provide sustained conditioning effects or targeted delivery to damaged areas of the hair fiber.

Novel formulation architectures that leverage its unique emulsifying properties to create new product textures and sensory experiences.

Synergistic combinations with other bio-based ingredients to enhance conditioning performance and sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.